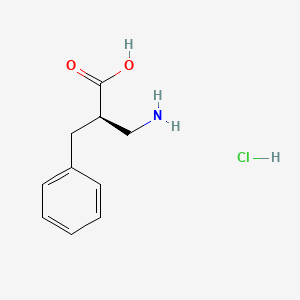

(R)-3-氨基-2-苄基丙酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

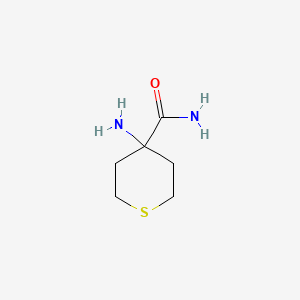

Amino acids are organic compounds that contain amine (-NH2) and carboxyl (-COOH) functional groups, along with a side chain (R group) specific to each amino acid . The key elements of an amino acid are carbon ©, hydrogen (H), oxygen (O), and nitrogen (N), although other elements are found in the side chains of certain amino acids .

Molecular Structure Analysis

The molecular structure of an amino acid is typically composed of a central carbon atom, also known as the alpha carbon, bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable R group . The R group varies for each amino acid and determines its properties .Physical And Chemical Properties Analysis

The physical and chemical properties of an amino acid depend on its specific structure, particularly the nature of its R group . These properties can include solubility, acidity/basicity, and reactivity .科学研究应用

Chromatographic Separations

(R)-3-Amino-2-benzylpropanoic acid hydrochloride is relevant in chromatographic sciences, particularly in Hydrophilic Interaction Chromatography (HILIC). HILIC is an alternative to reversed-phase liquid chromatography for separating polar, weakly acidic, or basic samples. This technique is characterized by its use of polar columns and aqueous-organic mobile phases rich in organic solvents, enhancing the ionization in mass spectrometry compared to more aqueous mobile phases typically used in reversed-phase chromatography. Various columns can be employed in HILIC for the separation of peptides, proteins, drugs, and other compounds, making it a versatile tool in analytical chemistry (Jandera, 2011).

Ninhydrin Reaction in Amino Acid Analysis

The ninhydrin reaction, which reacts with primary amino groups to form a distinctive purple dye, is extensively used in the analysis of amino acids, peptides, and proteins across various scientific disciplines. This method's unique feature is the formation of a soluble chromophore by all primary amines that react, making it a valuable tool in agricultural, biochemical, clinical, and other areas of research. The reaction's versatility and applicability make it an essential technique in the study and analysis of amino acids like (R)-3-Amino-2-benzylpropanoic acid hydrochloride and their derivatives (Friedman, 2004).

Biologically Active Plant Compounds

Natural carboxylic acids, including derivatives of (R)-3-Amino-2-benzylpropanoic acid hydrochloride, are known for their biological activity, such as antioxidant, antimicrobial, and cytotoxic properties. The structure-related activity of these compounds indicates that their functional groups significantly influence their bioactivity, making them subjects of interest in the development of natural plant-derived therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).

LC-MS/MS Studies of Degradation Products

In the context of pharmaceuticals, understanding the stability and degradation pathways of compounds like (R)-3-Amino-2-benzylpropanoic acid hydrochloride is crucial. LC-MS/MS studies can identify degradation products and help optimize drug formulations by elucidating stability under various conditions. Such research contributes to better understanding the risks and benefits of medical applications of these compounds (Barchańska et al., 2019).

Sugars in Marine Samples

Analytical techniques for sugar determination in marine samples, including derivatives of amino acids, have evolved to provide more accurate and comprehensive analyses. These methods are crucial for understanding the role of sugars and amino acid derivatives in marine biogeochemistry and ecology (Panagiotopoulos & Sempéré, 2005).

安全和危害

未来方向

属性

IUPAC Name |

(2R)-2-(aminomethyl)-3-phenylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-7-9(10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYMCIGQCWOWJV-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719288 |

Source

|

| Record name | (2R)-2-(Aminomethyl)-3-phenylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-2-benzylpropanoic acid hydrochloride | |

CAS RN |

1276055-51-6 |

Source

|

| Record name | (2R)-2-(Aminomethyl)-3-phenylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B594505.png)

![4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594512.png)